molecular formula C21H22N2O4S B2390904 6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 902946-50-3

6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2390904
CAS No.: 902946-50-3
M. Wt: 398.48
InChI Key: FENPJDAVVGXLRG-UHFFFAOYSA-N
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Description

6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : The research on quinoline derivatives emphasizes innovative synthesis techniques, including the catalytic synthesis of 6-substituted 4-phenyl-2-(2'-pyridyl)quinolines, providing a range of electronically differentiated ligands. These processes highlight solvent-free, metal-free, and efficient approaches to synthesizing complex quinoline structures, with applications in material science and medicinal chemistry Laguna et al., 2014.

Crystal Structures and Fluorescence : The study of multi-substituted quinoline derivatives from eugenol has led to the synthesis of compounds exhibiting pH-dependent fluorescence, which can be useful in bioimaging and sensing applications. These derivatives have been structurally characterized, revealing intricate hydrogen bonding and π-stacking interactions within their crystal structures Thi Hong Phong Le et al., 2020.

Biological and Pharmacological Applications

Antineoplastic Potential : Novel pyrrolo-quinoline derivatives have been synthesized as potential antineoplastic agents. These compounds exhibit cell growth inhibitory properties, especially against solid tumors like CNS-, melanoma-, and prostate-derived cells, suggesting a mechanism of action distinct from topoisomerase II poisoning Ferlin et al., 2000.

Antibacterial and Antiinflammatory Properties : The development of quinoxaline sulfonamides showcased antibacterial activities against common pathogens like Staphylococcus spp. and Escherichia coli. This research opens avenues for novel antibacterial agents, crucial in the era of rising antibiotic resistance Alavi et al., 2017.

Neurodegenerative Disease Treatment : Research into 5-HT6 receptor antagonists based on 1H-pyrrolo[3,2-c]quinoline core has identified compounds with promising procognitive properties. These findings suggest potential applications in treating cognitive disorders associated with Alzheimer's disease, providing a foundation for further therapeutic exploration Grychowska et al., 2016.

Material Science and Chemistry

Corrosion Inhibition : Quinoline derivatives are recognized for their anticorrosive properties. The molecular structure, including polar substituents, allows these compounds to form stable complexes with metal surfaces, offering potential applications in protecting industrial materials and infrastructure Verma et al., 2020.

Gold(III) Complexes : The study of gold(III) complexes with substituted 2-(2'-pyridyl)quinoline ligands highlights their structural diversity and potential applications in catalysis and material science. These complexes exhibit unique ligand environments and interactions, which could be leveraged in designing new catalytic systems Laguna et al., 2014.

Properties

IUPAC Name

6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-26-15-5-8-17(9-6-15)28(24,25)20-14-22-19-10-7-16(27-2)13-18(19)21(20)23-11-3-4-12-23/h5-10,13-14H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENPJDAVVGXLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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